molecular formula C18H17Cl2N7O3S B4323854 2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B4323854
M. Wt: 482.3 g/mol
InChI Key: PQRJWRPBBAWIQP-UHFFFAOYSA-N
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Description

2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound with a unique structure that includes a tetrazole ring, a triazole ring, and a dioxabicyclooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,4-dichlorobenzyl chloride with sodium azide under reflux conditions.

    Formation of the Triazole Ring: The triazole ring is formed by reacting the tetrazole intermediate with thiosemicarbazide in the presence of a base such as sodium hydroxide.

    Formation of the Dioxabicyclooctane Moiety: This step involves the cyclization of the intermediate with a suitable diol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.

    Reduction: Reduction reactions can occur at the tetrazole and triazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with altered ring structures.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its complex structure allows for the design of novel drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The tetrazole and triazole rings can bind to metal ions and enzymes, modulating their activity. The dichlorobenzyl moiety can interact with hydrophobic pockets in proteins, affecting their function. The overall effect is a modulation of biochemical pathways, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorobenzyl)-2H-tetrazole: Shares the tetrazole ring and dichlorobenzyl moiety.

    4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole: Shares the triazole ring and thioxo group.

    6,8-dioxabicyclo[3.2.1]octane: Shares the dioxabicyclooctane moiety.

Uniqueness

The uniqueness of 2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one lies in its combination of multiple functional groups and rings, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-[[2-[(2,4-dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N7O3S/c1-25-16(23-27(18(25)31)12-5-13(28)17-29-8-14(12)30-17)6-15-21-24-26(22-15)7-9-2-3-10(19)4-11(9)20/h2-4,12,14,17H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRJWRPBBAWIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CC4=NN(N=N4)CC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
2-[3-[[2-[(2,4-Dichlorophenyl)methyl]tetrazol-5-yl]methyl]-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

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